molecular formula C10H8N2O4 B2442175 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid CAS No. 1040714-77-9

2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid

Cat. No. B2442175
CAS RN: 1040714-77-9
M. Wt: 220.184
InChI Key: MFOJIEDSFXROIQ-UHFFFAOYSA-N
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Description

This compound is a pyrrolopyridine derivative with the chemical formula C10H8N2O4 and a molecular weight of 220.18 . It belongs to the class of organic compounds known as pyrrolocarbazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to a pyridine nucleus, forming a bicyclic heterocycle . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 220.18 and a chemical formula of C10H8N2O4 . Other properties such as boiling point and storage conditions are not specified in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

The future directions for this compound could involve further exploration of its pharmacological properties. Given the broad spectrum of activities exhibited by pyrrolopyridine derivatives, this compound could potentially be used in the development of new therapeutic agents .

properties

IUPAC Name

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-5(10(15)16)12-8(13)6-2-3-11-4-7(6)9(12)14/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOJIEDSFXROIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid

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